

Carteolol-d9 Hydrochloride chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to Carteolol-d9 Hydrochloride

Abstract: This technical guide provides a comprehensive overview of **Carteolol-d9 Hydrochloride**, a deuterated analog of the non-selective beta-adrenergic blocker, Carteolol.

Primarily utilized as a stable isotope-labeled internal standard, **Carteolol-d9 Hydrochloride** is indispensable for the accurate quantification of Carteolol in pharmacokinetic and metabolic studies. This document details its chemical structure, physicochemical properties, and the pharmacological profile of its parent compound. Furthermore, it outlines key experimental protocols for its synthesis and analysis and illustrates its mechanism of action and applications through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Carteolol is a non-selective β-adrenoceptor antagonist that exhibits intrinsic sympathomimetic activity (ISA).[1][2][3] It is clinically used to treat conditions such as glaucoma, ocular hypertension, and cardiac arrhythmias by reducing intraocular pressure and exerting systemic effects on the cardiovascular system.[3][4][5][6][7][8]

The introduction of stable isotopes, such as deuterium (d), into drug molecules is a critical technique in modern pharmaceutical research. Deuteration can subtly alter a drug's metabolic profile, but its most common application is in the creation of heavy-labeled internal standards



for bioanalytical assays.[9] **Carteolol-d9 Hydrochloride** serves this purpose, providing a compound with a chemical behavior nearly identical to Carteolol but with a distinct mass-to-charge ratio. This property allows for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[9][10]

Chemical Structure and Physicochemical Properties

Carteolol-d9 Hydrochloride is a deuterated form of Carteolol hydrochloride where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This substitution increases the molecular weight, making it an ideal internal standard for mass spectrometry.

Data Presentation: Chemical and Physical Properties

The key chemical identifiers and physicochemical properties of **Carteolol-d9 Hydrochloride** are summarized in the tables below.

Table 1: Chemical Identifiers for Carteolol-d9 Hydrochloride



Identifier	Value	Citations
IUPAC Name	5-[3-[[1,1,1,3,3,3-hexadeuterio- 2-(trideuteriomethyl)propan-2- yl]amino]-2- hydroxypropoxy]-3,4-dihydro- 1H-quinolin-2- one;hydrochloride	[11][12]
CAS Number	1346602-13-8	[9][10][11][12][13][14]
Molecular Formula	C16H16D9CIN2O3	[11][12][13][15]
SMILES	O=C1CCC2=C(OCC(O)CNC(C([2H])([2H])[2H])(C([2H]) ([2H])[2H])C([2H])([2H]) [2H])C=CC=C2N1.Cl	[11]
InChI	InChI=1S/C16H24N2O3.CIH/c 1-16(2,3)17-9-11(19)10-21-14- 6-4-5-13-12(14)7-8-15(20)18- 13;/h4-6,11,17,19H,7-10H2,1- 3H3, (H,18,20);1H/i1D3,2D3,3D3;	[11][13]
Synonyms	(+/-)-Carteolol-d9 HCl, dl- Carteolol-d9 HCl, OPC-1085- d9	[4][10]

Table 2: Physicochemical Properties of Carteolol-d9 Hydrochloride



Property	Value	Citations
Molecular Weight	337.89 g/mol	[11][12][13][14][15]
Appearance	White to Off-White Solid	
Purity	>95% (by HPLC)	[11]
Storage Conditions	-20°C for long-term storage	[11][15]
Solubility	Slightly soluble in Methanol and Water. Soluble in DMSO (~16 mg/mL), Ethanol (~11 mg/mL), and PBS (pH 7.2, ~5 mg/mL).	[13][16]

Pharmacological Profile of Carteolol

The pharmacological activity of **Carteolol-d9 Hydrochloride** is considered identical to that of its non-deuterated parent compound, Carteolol.

Mechanism of Action

Carteolol is a non-selective beta-adrenergic antagonist, meaning it blocks both $\beta1$ and $\beta2$ adrenergic receptors.[1][5][17] These receptors are key components of the sympathetic nervous system.

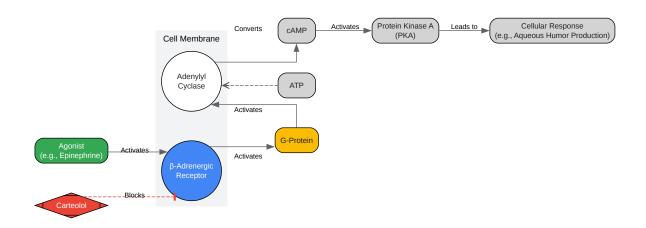
- In the Eye: Blockade of β-adrenergic receptors in the ciliary body reduces the production of aqueous humor, the fluid that maintains intraocular pressure (IOP).[3][7][17] This reduction in IOP is the primary mechanism for its efficacy in treating glaucoma.[2]
- Systemic Effects: Blockade of β1 receptors in the heart reduces heart rate and cardiac output, while blockade of β2 receptors can affect the bronchi and blood vessels.[17]

Uniquely among some beta-blockers, Carteolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-receptors while blocking them from being activated by more potent endogenous catecholamines like epinephrine.[1][17] This can minimize certain side effects, such as bradycardia.[3] Additionally, some studies have found it acts as an antagonist at serotonin 5-HT₁A and 5-HT₁B receptors.[1]



Signaling Pathway

The antagonism of the β-adrenergic receptor by Carteolol interrupts the G-protein coupled receptor (GPCR) signaling cascade. Normally, the binding of an agonist (like epinephrine) activates the receptor, leading to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Carteolol competitively blocks the receptor, preventing this cascade from initiating.



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Caption: β-Adrenergic receptor signaling pathway and its inhibition by Carteolol.

Experimental Protocols Synthesis Outline



While specific, proprietary methods are used for the synthesis of **Carteolol-d9 Hydrochloride**, the general pathway follows the established synthesis of the parent compound, Carteolol Hydrochloride, with the use of a deuterated starting material (e.g., tert-butylamine-d9). A patented method for the non-deuterated form involves a multi-step process.[18][19]

Methodology:

- Preparation of 3-amino-2-cyclohexenone: This intermediate is prepared from precursor molecules.
- Formation of Tetrahydro-quinolinedione: 3-amino-2-cyclohexenone is reacted with acrylic acid.
- Aromatization to form 5-hydroxy-3,4-dihydro-2(1H)-quinolone: The quinolinedione intermediate is dehydrogenated.
- Epoxidation: The resulting quinolone is reacted with an epoxy-containing reagent (e.g., epichlorohydrin) to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone.
- Final Amination: The epoxide ring is opened by reaction with tert-butylamine (or tert-butylamine-d9 for the deuterated version) under reflux conditions to form the final Carteolol base, which is then converted to the hydrochloride salt.[18][19]

Caption: General synthetic workflow for the preparation of Carteolol-d9 HCl.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Principle: HPLC is used to separate Carteolol-d9 HCl from any impurities. Purity is determined by comparing the peak area of the main compound to the total area of all peaks.
- Methodology Outline: A common method, referenced in patent literature, is based on the British Pharmacopoeia.[18]
 - Column: C18 reverse-phase column.



- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the chromophore of the molecule absorbs strongly (e.g., ~251 nm).[16]
- Sample Preparation: A known concentration of Carteolol-d9 HCl is dissolved in the mobile phase.
- Quantification: The area percent of the Carteolol-d9 HCl peak is calculated to determine purity.[11]

Spectrophotometric Quantification

- Principle: This method, developed for the parent compound, relies on the formation of a colored ion-pair complex that can be measured with a UV-Vis spectrophotometer.[20]
- Methodology Outline:
 - Reagent Preparation: Prepare a solution of Alizarin yellow R Sodium salt (AR) and a Britton buffer solution at pH 11.2.
 - Complex Formation: An aliquot of the Carteolol solution is mixed with the AR reagent and the buffer in a volumetric flask.
 - Measurement: The absorbance of the resulting red-colored complex is measured at its maximum wavelength (λmax = 500 nm) against a reagent blank.
 - Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of Carteolol. The method is reported to be linear in the range of 1.80-197.30 µg/mL.[20]

Applications in Research and Drug Development

The foremost application of **Carteolol-d9 Hydrochloride** is as an internal standard for quantitative bioanalysis.[9][10]

Use as an Internal Standard in LC-MS/MS

Foundational & Exploratory



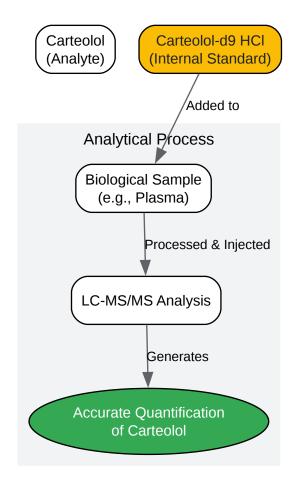


 Principle: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples and calibrators. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A stable isotope-labeled standard like Carteolol-d9 HCl is ideal because it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte (Carteolol), but is differentiated by its higher mass.

Workflow:

- A known amount of Carteolol-d9 HCl is spiked into all biological samples (e.g., plasma, aqueous humor) and calibration standards.
- The samples undergo extraction to isolate the analyte and the internal standard.
- The extract is injected into an LC-MS/MS system.
- The mass spectrometer is set to monitor specific mass transitions for both Carteolol and Carteolol-d9 HCl.
- The concentration of Carteolol in the sample is calculated from the ratio of the analyte peak area to the internal standard peak area.





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Caption: Logical relationship illustrating the use of Carteolol-d9 HCl as an internal standard.

Conclusion

Carteolol-d9 Hydrochloride is a crucial tool for pharmaceutical researchers and analytical scientists. While sharing the pharmacological properties of its parent compound, its primary value lies in its identity as a stable isotope-labeled analog. Its use as an internal standard enables robust, reliable, and highly accurate quantification of Carteolol in biological systems, which is fundamental for conducting pharmacokinetic, bioavailability, and metabolism studies essential for drug development and clinical monitoring. The well-defined chemical properties and established analytical methodologies underscore its importance in modern bioanalytical science.



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